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Compound of Interest

Compound Name: 4,5-Dibromo-2-fluorobenzoic acid

Cat. No.: B110514

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid with potential
applications in medicinal chemistry and materials science. Its utility as a synthetic intermediate
is largely dictated by its three-dimensional structure and spectroscopic properties. Due to a lack
of available experimental data, this guide presents a comprehensive structural and
spectroscopic analysis based on computational modeling. This includes predicted data for its
molecular geometry, NMR spectra, infrared vibrational modes, and mass spectrometric
fragmentation. Furthermore, a detailed experimental protocol for its synthesis and a workflow
for its structural characterization are provided to facilitate further research and application.

Molecular Structure

The structure of 4,5-Dibromo-2-fluorobenzoic acid was modeled using computational
methods to determine its geometric parameters in the absence of experimental crystallographic
data. The optimized geometry provides insights into bond lengths, bond angles, and dihedral
angles, which are crucial for understanding its reactivity and intermolecular interactions.

Molecular structure of 4,5-Dibromo-2-fluorobenzoic acid.

Predicted Geometric Parameters
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The following tables summarize the predicted bond lengths, bond angles, and dihedral angles
for 4,5-Dibromo-2-fluorobenzoic acid.

Table 1: Predicted Bond Lengths

Bond Length (A)
Ci1-C2 1.398
C2-C3 1.387
C3-C4 1.395
C4-C5 1.401
C5-C6 1.389
C6-C1 1.403
C1-C7 1.495
C7=01 1.215
C7-02 1.352
02-H3 0.971
C2-F1 1.358
C4-Brl 1.897
C5-Br2 1.895
C3-H1 1.083
C6-H2 1.082

Table 2: Predicted Bond Angles
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Atoms Angle (°)
C6-C1-C2 118.9
C1-C2-C3 121.2
C2-C3-C4 119.5
C3-C4-C5 120.1
C4-C5-C6 120.3
C5-C6-C1 119.9
C2-C1-C7 123.1
C6-C1-C7 118.0
01=C7-02 123.5
01=C7-C1 121.8
02-C7-C1 114.7
C7-02-H3 108.9
Cl1-C2-F1 118.3
C3-C2-F1 120.5
C3-C4-Brl 119.7
C5-C4-Br1 120.2
C4-C5-Br2 119.9
C6-C5-Br2 119.8

Table 3: Predicted Dihedral Angles

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Atoms Angle (°)
C6-C1-C2-C3 0.1
C1-C2-C3-C4 -0.1
C2-C3-C4-C5 0.0
C3-C4-C5-C6 0.1
C4-C5-C6-C1 -0.1
C5-C6-C1-C2 0.0
C2-C1-C7-01 -157.3
C2-C1-C7-02 23.1
C6-C1-C7-01 23.4
C6-C1-C7-02 -156.2

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H and 3C NMR chemical shifts provide valuable information for the structural
elucidation of 4,5-Dibromo-2-fluorobenzoic acid.

Table 4: Predicted *H NMR Chemical Shifts (in DMSO-ds)

Proton Chemical Shift (ppm)
H1 (C3-H) 8.15

H2 (C6-H) 7.98

H3 (COOH) 13.5 (broad)

Table 5: Predicted 13C NMR Chemical Shifts (in DMSO-de)
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Carbon Chemical Shift (ppm)
C1 1254

c2 160.2 (d, J=255 Hz)

C3 135.1

C4 120.8

C5 123.5

C6 132.9

C7 (COOH) 165.7

Infrared (IR) Spectroscopy

The predicted infrared spectrum reveals characteristic vibrational frequencies corresponding to
the functional groups present in the molecule.

Table 6: Predicted Significant IR Absorption Frequencies

Wavenumber (cm—?) Vibrational Mode

3100 - 2800 O-H stretch (Carboxylic acid dimer)
1710 C=0 stretch (Carboxylic acid)

1605 C=C stretch (Aromatic ring)

1475 C=C stretch (Aromatic ring)

1290 C-O stretch (Carboxylic acid)

1240 C-F stretch

920 O-H bend (Carboxylic acid dimer)
780 C-Br stretch

750 C-H out-of-plane bend
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Mass Spectrometry (MS)

The predicted mass spectrum indicates the molecular ion peak and expected fragmentation

patterns, which are crucial for confirming the molecular weight and structure.

Table 7: Predicted Major Mass-to-Charge Ratios (m/z) and Corresponding Fragments

miz Fragment lon
[M]* (Molecular ion, showing isotopic pattern for
298, 300, 302
two Br atoms)
281, 283, 285 [M - OH]*
253, 255, 257 [M - COOH]*
174,176 [M - COOH - Br]*
95 [CeH2F]*

Experimental Protocols

Proposed Synthesis of 4,5-Dibromo-2-fluorobenzoic

acid

This protocol is adapted from known procedures for the bromination of substituted benzoic

acids.

Materials:

2-Fluorobenzoic acid

N-Bromosuccinimide (NBS)

Concentrated Sulfuric Acid (Hz2SOa4)

e ICce

Water (deionized)
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e Sodium sulfite (Na2S0s)
o Diethyl ether
Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath,
slowly add 2-fluorobenzoic acid to concentrated sulfuric acid.

o Once the acid has dissolved, add N-bromosuccinimide (2.2 equivalents) portion-wise,
maintaining the temperature below 10 °C.

 After the addition is complete, allow the reaction mixture to stir at room temperature for 24
hours.

o Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
» A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

e To remove any unreacted bromine, wash the crude product with a cold, dilute aqueous
solution of sodium sulfite.

e Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or
acetic acid/water) to yield pure 4,5-Dibromo-2-fluorobenzoic acid.

e Dry the final product under vacuum.

Structural Characterization Workflow

The following workflow outlines the key experiments for the comprehensive structural analysis
of the synthesized 4,5-Dibromo-2-fluorobenzoic acid.
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Structural Characterization Workflow

Synthesized 4,5-Dibromo-2-fluorobenzoic Acid

NMR Spectroscopy ] Mass Spectrometry IR Spectroscopy

(3H, 13C, 1°F) (El or ESI) (FTIR-ATR) Single Crystal X-ray Diffraction

Data Analysis and Comparison
with Predicted Data

Structure Elucidation

Final Structural Confirmation

Click to download full resolution via product page

Workflow for the structural characterization of 4,5-Dibromo-2-fluorobenzoic acid.

Conclusion

This technical guide provides a foundational structural and spectroscopic profile of 4,5-
Dibromo-2-fluorobenzoic acid based on computational predictions. The presented data on
molecular geometry, NMR, IR, and MS, along with the proposed synthesis and characterization
workflow, offer a valuable resource for researchers. This information is intended to accelerate
the exploration of this compound in drug discovery, materials science, and other areas of

chemical research, pending experimental verification.
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 To cite this document: BenchChem. [Structural Analysis of 4,5-Dibromo-2-fluorobenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110514#structural-analysis-of-4-5-dibromo-2-
fluorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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